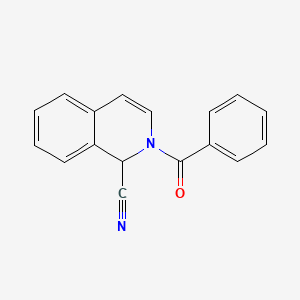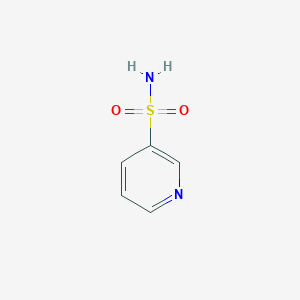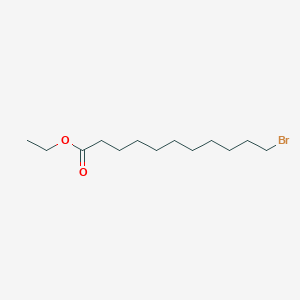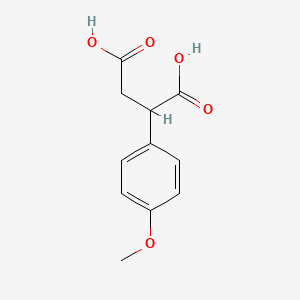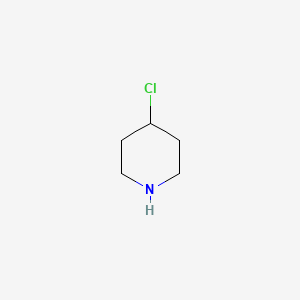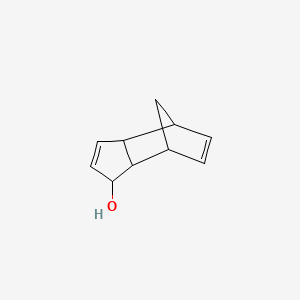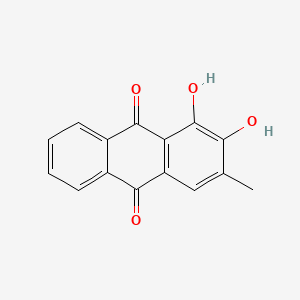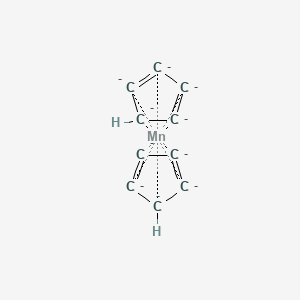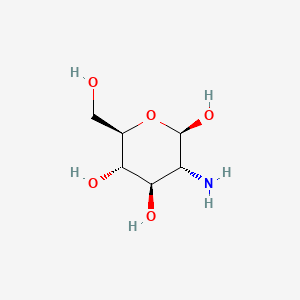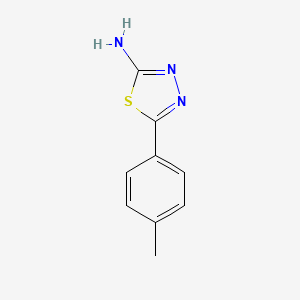
Eisen(II)-iodid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ferrous Iodide, also known as Iron(II) Iodide, is an inorganic compound with the chemical formula FeI₂. It is a binary ionic compound formed from the chemical bonding of iron and iodine. This compound belongs to the family of iron halides, which are primarily inorganic compounds comprising iron and halogens. Ferrous Iodide appears as a green-black crystalline solid at room temperature and has a high melting point of around 549 degrees Celsius .
Wissenschaftliche Forschungsanwendungen
Ferrous Iodide has several applications in scientific research:
-
Catalyst in Organic Synthesis
-
Dye-Sensitized Solar Cells
-
Reducing Agent
Wirkmechanismus
Target of Action
Iron diiodide, an inorganic compound with the chemical formula FeI2, is primarily targeted at various biochemical processes within cells. Iron is a crucial element for cellular respiration and various biochemical processes that ensure the proper functioning of cells and organs . Iron diiodide, being a source of iron, can thus interact with these processes.
Mode of Action
Iron diiodide interacts with its targets by providing the necessary iron ions. Iron ions are essential for various cellular functions, including ATP generation, DNA synthesis and repair, and oxygen transport . Iron diiodide, being soluble in water, ethanol, and diethyl ether, can readily dissociate to provide these iron ions .
Biochemical Pathways
Iron diiodide affects various biochemical pathways by providing the necessary iron ions. Iron is a key component of many enzymes and proteins involved in the electron transport chain, DNA synthesis, and oxygen transport . By providing iron, iron diiodide can influence these pathways and their downstream effects.
Pharmacokinetics
The pharmacokinetics of iron diiodide involves its absorption, distribution, metabolism, and excretion (ADME). Being soluble in water, ethanol, and diethyl ether, iron diiodide can be readily absorbed and distributed within the body . .
Result of Action
The molecular and cellular effects of iron diiodide’s action primarily involve the provision of iron ions necessary for various cellular functions. These include ATP generation, DNA synthesis and repair, and oxygen transport . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of iron diiodide. For instance, the presence of oxygen can cause iron diiodide to oxidize, potentially affecting its stability and efficacy . Additionally, factors such as pH and the presence of other ions can also influence the solubility and hence the bioavailability of iron diiodide .
Biochemische Analyse
Biochemical Properties
Iron diiodide, like other iron compounds, plays a crucial role in various biochemical reactions. Iron is essential for many physiological processes, including enzymatic processes and oxygen transport via hemoglobin
Cellular Effects
For instance, iron is critical for DNA synthesis, electron transport, and neurotransmitter biosynthesis
Molecular Mechanism
Iron, as a transition metal, can readily switch between its ferric (3+) and ferrous (2+) state, serving as an essential prosthetic group in most cellular electron-transfer reactions . The specific binding interactions of iron diiodide with biomolecules, its role in enzyme inhibition or activation, and its influence on gene expression are areas that need further exploration.
Temporal Effects in Laboratory Settings
Iron diiodide is known to undergo rapid oxidation in solution and in moist air
Vorbereitungsmethoden
Ferrous Iodide can be synthesized through several methods:
-
Direct Combination Reaction
Procedure: Iron filings are placed in a crucible, and an excess of iodine crystals is added. The mixture is then gradually heated to initiate the reaction.
Reaction: Fe + I₂ → FeI₂
Conditions: Controlled heating is crucial due to the exothermic nature of the process.
-
Metathesis Reaction
Procedure: Iron(II) sulfate reacts with potassium iodide in an aqueous solution.
Reaction: FeSO₄ + 2KI → FeI₂ + K₂SO₄
Conditions: This reaction is typically conducted at room temperature.
Analyse Chemischer Reaktionen
Ferrous Iodide undergoes various chemical reactions, including:
-
Oxidation
Reaction: 2FeI₂ + Cl₂ → 2FeI₃ + 2Cl⁻
Conditions: This reaction occurs in the presence of strong oxidizing agents like chlorine.
-
Reaction with Water
Reaction: FeI₂ + H₂O → Fe(OH)₂ + 2HI
Conditions: This reaction occurs when Ferrous Iodide is dissolved in water.
Vergleich Mit ähnlichen Verbindungen
Ferrous Iodide can be compared with other iron halides, such as:
-
Ferrous Chloride (FeCl₂)
- Similar to Ferrous Iodide, Ferrous Chloride is also a binary ionic compound formed from iron and chlorine. it has different physical properties and reactivity due to the nature of the halogen involved.
-
Ferrous Bromide (FeBr₂)
- Ferrous Bromide shares similarities with Ferrous Iodide in terms of its ionic structure and chemical properties. the bromide ion (Br⁻) imparts different reactivity and applications compared to the iodide ion (I⁻) .
Ferrous Iodide is unique due to its specific reactivity with iodine and its applications in specialized fields like dye-sensitized solar cells and organic synthesis .
Eigenschaften
CAS-Nummer |
7783-86-0 |
|---|---|
Molekularformel |
FeI2 |
Molekulargewicht |
309.65 g/mol |
IUPAC-Name |
diiodoiron |
InChI |
InChI=1S/Fe.2HI/h;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
BQZGVMWPHXIKEQ-UHFFFAOYSA-L |
SMILES |
[Fe+2].[I-].[I-] |
Kanonische SMILES |
[Fe](I)I |
Key on ui other cas no. |
7783-86-0 |
Piktogramme |
Corrosive; Irritant; Health Hazard |
Herkunft des Produkts |
United States |
Q1: What are the potential applications of iron diiodide in laser technology?
A1: Iron diiodide exhibits promising characteristics as a lasing medium. When photodissociated at 193 nm using an argon fluoride (ArF) laser, iron diiodide produces lasing on eleven transitions of neutral iron, covering a spectrum from 466 to 794 nm []. This property makes it a potential candidate for developing lasers in the visible spectrum.
Q2: How does the temperature affect the lasing properties of iron diiodide?
A2: While the maximum laser energy output from iron diiodide is observed at around 825 K, it's interesting to note that stimulated emission is possible at temperatures as low as 720 K []. This suggests potential for applications requiring lower operating temperatures.
Q3: What is the crystal structure of iron diiodide?
A3: Research has revealed that iron diiodide, when complexed with six methanol molecules (Fe(HOCH3)6I2), adopts a trigonal crystal structure belonging to the space group P3 (No. 147) [, ]. This information provides insights into the arrangement of iron diiodide molecules within a crystal lattice and can be crucial for understanding its physical and chemical properties.
Q4: Are there computational studies on iron diiodide and what insights do they offer?
A4: Yes, computational studies employing electron diffraction techniques have been utilized to investigate the structure and thermodynamic properties of iron dihalides, including iron diiodide []. These studies provide valuable data that can be challenging to obtain solely through experimental means, contributing to a more comprehensive understanding of the compound's behavior.
Q5: What spectroscopic techniques have been used to study iron diiodide?
A5: Researchers have employed a combination of magnetic and spectroscopic techniques to investigate the properties of iron diiodide []. This multi-faceted approach provides a comprehensive understanding of the compound's electronic and magnetic behavior, contributing to a more complete picture of its characteristics.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


